5-Methylisoxazole-4-carboxamide

Medicinal Chemistry Drug Metabolism Scaffold Optimization

The 4-carboxamide regioisomer is the structurally validated progenitor of leflunomide and teriflunomide, undergoing metabolic N-O bond cleavage to generate active DHODH-inhibiting metabolites—a pathway absent in the 3-carboxamide series. This scaffold also yields selective FLT3 kinase inhibitors (IC50 106 nM) and diverse bioactive amide derivatives with anticancer, antimicrobial, and antioxidant activity. For reproducible metabolic activation studies, DHODH-targeted autoimmune programs, FLT3-driven oncology research, or structure-toxicity investigations, only the 4-carboxamide scaffold (CAS 1097817-28-1) provides the requisite regiospecific N-O cleavage liability.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 1097817-28-1
Cat. No. B3392548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisoxazole-4-carboxamide
CAS1097817-28-1
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)N
InChIInChI=1S/C5H6N2O2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3,(H2,6,8)
InChIKeyRRGRQQFUASVDPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylisoxazole-4-carboxamide (CAS 1097817-28-1): Core Scaffold and Differential Properties for Research Procurement


5-Methylisoxazole-4-carboxamide (CAS 1097817-28-1), a 5-methylated isoxazole-4-carboxamide heterocycle with molecular formula C5H6N2O2 and molecular weight 126.11 g/mol, serves as a foundational building block for synthesizing biologically active molecules [1]. The compound features a 4-carboxamide substitution pattern on the isoxazole ring, which fundamentally differentiates its metabolic and pharmacological profile from the 3-carboxamide regioisomer [2]. As a core scaffold, it is the structural progenitor of clinically significant derivatives including leflunomide (an approved DMARD for rheumatoid arthritis) and its active metabolite teriflunomide (FDA-approved for multiple sclerosis) [2]. The unsubstituted parent compound is primarily utilized as a synthetic intermediate and as a reference standard in medicinal chemistry optimization programs, with commercial availability typically at ≥95% purity [1]. The 5-methyl and 4-carboxamide substitution pattern confers distinct electronic and steric properties that influence both chemical reactivity and biological target engagement, making precise structural identification critical for reproducible research outcomes.

5-Methylisoxazole-4-carboxamide: Why Regioisomeric and Substitution-Specific Differentiation Precludes Generic Interchangeability


Generic substitution among isoxazole carboxamide derivatives is scientifically unsound due to fundamental differences in metabolic fate, target engagement, and toxicity profiles that arise from subtle positional variations. The 4-carboxamide regioisomer (5-methylisoxazole-4-carboxamide scaffold) undergoes metabolic N-O bond cleavage to generate active DHODH-inhibiting metabolites, whereas the 3-carboxamide regioisomer (5-methylisoxazole-3-carboxamide scaffold) resists this cleavage and instead undergoes peptide bond hydrolysis, producing metabolites with no DHODH inhibition [1]. This regioisomeric difference translates to quantifiable divergence in both efficacy and safety: the 4-carboxamide series (exemplified by leflunomide/teriflunomide) carries documented hepatotoxicity and teratogenicity risks attributed to the N-O cleavage pathway, while the 3-carboxamide series (UTL-5 compounds) exhibits lower acute toxicity and demonstrates hepatoprotective rather than hepatotoxic effects [1]. Furthermore, the unsubstituted 5-methylisoxazole-4-carboxamide parent compound serves as a distinct synthetic starting material for generating diverse amide derivatives via coupling with various amines [2]. Procurement of the precise CAS 1097817-28-1 compound, rather than a structurally similar analog, is therefore essential for maintaining experimental reproducibility in metabolic studies, scaffold-hopping medicinal chemistry programs, and any research where the regiospecific N-O bond cleavage liability is a critical variable.

5-Methylisoxazole-4-carboxamide (CAS 1097817-28-1): Quantitative Comparative Evidence for Differentiated Scientific Utility


Regioisomeric Metabolic Fate: N-O Bond Cleavage Susceptibility Differentiates 4-Carboxamide from 3-Carboxamide Scaffolds

The 5-methylisoxazole-4-carboxamide scaffold undergoes metabolic N-O bond cleavage to generate active DHODH-inhibiting metabolites (teriflunomide), whereas the 5-methylisoxazole-3-carboxamide scaffold resists this cleavage and instead undergoes peptide bond hydrolysis to form metabolites devoid of DHODH inhibitory activity [1]. This differential metabolic liability is a direct consequence of the regioisomeric carboxamide position (4- vs 3-substitution) on the isoxazole ring, with the 4-carboxamide series exhibiting the N-O cleavage pathway that is responsible for both the therapeutic DHODH inhibition and the observed hepatotoxicity/teratogenicity [1].

Medicinal Chemistry Drug Metabolism Scaffold Optimization

Acute Toxicity and Hepatotoxicity Profile: 4-Carboxamide Series Exhibits Higher Toxicity than 3-Carboxamide Series

Compounds based on the 5-methylisoxazole-4-carboxamide scaffold (including leflunomide and UTL-4 series) exhibit significantly higher acute toxicity and potential hepatotoxicity compared to the 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) [1]. In contrast, UTL-5 compounds derived from the 3-carboxamide scaffold not only demonstrate lower acute toxicity but also exhibit a hepatoprotective effect, marking a qualitative reversal of the toxicity profile between the two regioisomeric scaffolds [1].

Toxicology Drug Safety Scaffold Selection

Synthetic Versatility: 5-Methylisoxazole-4-carboxamide as a Core Scaffold for Diverse Amide Derivatives

5-Methylisoxazole-4-carboxylic acid, the precursor to 5-methylisoxazole-4-carboxamide, serves as a versatile core for synthesizing diverse amide derivatives through coupling with various amines [1]. This synthetic flexibility enables the generation of compound libraries with tailored biological activities, including antimicrobial, antioxidant, and anticancer properties [1]. In a 2025 study, 12 derivatives were synthesized from this scaffold and evaluated, revealing that compounds 2, 12, and 14 exhibited superior antioxidant activity compared to the standard ascorbic acid, with compound 14 showing the highest scavenging activity [1]. In antimicrobial assays, these derivatives displayed potent inhibitory effects against Pseudomonas aeruginosa and Staphylococcus aureus [1]. Anticancer evaluation in the MCF-7 breast cancer cell line showed that most derivatives reduced cell viability with IC50 values generally below 200 μg/mL [1].

Synthetic Chemistry Medicinal Chemistry Library Synthesis

FLT3 Kinase Inhibitory Activity: 5-Methylisoxazole-4-carboxamide Derivatives Exhibit Potent and Selective FLT3 Inhibition

Derivatives of 5-methylisoxazole-4-carboxamide incorporating quinazoline moieties demonstrate potent and selective FLT3 kinase inhibition [1]. Compound 7d (5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide) exhibited the most potent inhibitory activity against FLT3 with an IC50 of 106 nM and demonstrated excellent selectivity over 36 other protein kinases including cKit and FMS kinase [1]. The compound also showed activity against FLT3-ITD with an IC50 of 301 nM [1]. This selectivity profile contrasts with broader-spectrum kinase inhibitors and positions the 5-methylisoxazole-4-carboxamide scaffold as a privileged structure for developing selective FLT3-targeted therapeutics for acute myeloid leukemia (AML) [1].

Kinase Inhibition Oncology FLT3 Inhibitors

DHODH Inhibitory Activity: 4-Carboxamide Scaffold Generates Active DHODH Inhibitors via N-O Cleavage

The 5-methylisoxazole-4-carboxamide scaffold, when elaborated to leflunomide, undergoes metabolic N-O bond cleavage to generate the active metabolite teriflunomide, which potently inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis [1]. This DHODH inhibition is the mechanistic basis for the clinical efficacy of leflunomide in rheumatoid arthritis and teriflunomide in multiple sclerosis [1]. In contrast, the 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) does not undergo N-O cleavage and its metabolites do not inhibit DHODH in vitro [1]. This differential DHODH inhibitory capacity is a direct and quantifiable consequence of the regioisomeric carboxamide position [1].

DHODH Inhibition Immunomodulation Metabolic Activation

CSF-1R/c-Kit Dual Inhibitory Activity: 3-Carboxamide Series Demonstrates Nanomolar Potency with BBB Permeability

While the 4-carboxamide scaffold has established utility in DHODH and FLT3 inhibition, the 3-carboxamide regioisomer demonstrates superior performance in CSF-1R/c-Kit dual inhibition with improved blood-brain barrier (BBB) permeability [1]. N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives exhibited nanomolar inhibitory effects against CSF-1R, with compounds 7d, 7e, and 9a showing IC50 values of 33 nM, 31 nM, and 64 nM, respectively [1]. These compounds also demonstrated strong BBB permeability, good microsomal stability (MS), and plasma stability (PS), making them potential anti-neuroinflammation agents [1]. This contrasts with the 4-carboxamide series, which has not been optimized for BBB penetration and CNS applications.

CSF-1R Inhibition c-Kit Inhibition Neuroinflammation

5-Methylisoxazole-4-carboxamide (CAS 1097817-28-1): Optimized Application Scenarios Based on Quantitative Evidence


DHODH-Targeted Drug Discovery and Metabolic Prodrug Design

The 5-methylisoxazole-4-carboxamide scaffold is the optimal starting material for designing DHODH inhibitors requiring metabolic activation via N-O bond cleavage [1]. Unlike the 3-carboxamide regioisomer, which resists this cleavage and produces non-DHODH-inhibiting metabolites, the 4-carboxamide scaffold reliably generates active teriflunomide-like metabolites with potent DHODH inhibition [1]. This property makes CAS 1097817-28-1 essential for medicinal chemistry programs targeting autoimmune diseases (rheumatoid arthritis, multiple sclerosis) where DHODH inhibition is the validated therapeutic mechanism. Researchers should procure the 4-carboxamide scaffold when investigating structure-activity relationships around the N-O cleavage liability or when seeking to replicate the metabolic activation profile of clinically approved leflunomide derivatives.

Selective FLT3 Kinase Inhibitor Development for AML Therapeutics

Derivatives of 5-methylisoxazole-4-carboxamide incorporating quinazoline moieties demonstrate potent and selective FLT3 kinase inhibition with IC50 values as low as 106 nM against wild-type FLT3 and 301 nM against FLT3-ITD mutants, with excellent selectivity over 36 other kinases [1]. This selectivity profile distinguishes the 4-carboxamide scaffold from broader-spectrum kinase inhibitors and positions it as a privileged starting point for developing FLT3-targeted therapies for acute myeloid leukemia (AML). Procurement of CAS 1097817-28-1 is recommended for oncology research programs requiring a scaffold with established FLT3 inhibitory activity and a defined selectivity window that minimizes off-target kinase engagement.

Structure-Toxicity Relationship Studies of Isoxazole Carboxamides

The 5-methylisoxazole-4-carboxamide scaffold serves as an essential comparator in structure-toxicity relationship (STR) studies due to its well-characterized hepatotoxicity profile, which is attributed to metabolic N-O bond cleavage [1]. In contrast to the 3-carboxamide regioisomer, which exhibits hepatoprotective effects and lower acute toxicity, the 4-carboxamide scaffold reliably produces liver toxicity in preclinical models [1]. This differential toxicity provides a unique experimental system for investigating the molecular mechanisms of N-O cleavage-mediated hepatotoxicity and for screening protective strategies. Researchers conducting toxicology studies or developing safer isoxazole-based therapeutics should procure both the 4-carboxamide (CAS 1097817-28-1) and 3-carboxamide scaffolds as matched comparator pairs to control for scaffold-specific toxicity variables.

Medicinal Chemistry Scaffold Diversification and Library Synthesis

As a versatile synthetic intermediate, 5-methylisoxazole-4-carboxamide (CAS 1097817-28-1) enables the rapid generation of diverse amide derivative libraries through coupling with various amines [1]. The core scaffold has demonstrated broad biological potential, with derivatives exhibiting antioxidant activity superior to ascorbic acid, antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus, and anticancer activity in MCF-7 breast cancer cells with IC50 values below 200 μg/mL [1]. This established synthetic tractability and multi-target biological activity profile make CAS 1097817-28-1 a strategic procurement choice for hit-to-lead optimization programs, fragment-based drug discovery, and diversity-oriented synthesis initiatives seeking a privileged heterocyclic scaffold with validated biological relevance across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylisoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.